molecular formula C20H27ClN2O2 B4309296 N-[3-(1-adamantyloxy)propyl]-N'-(3-chlorophenyl)urea

N-[3-(1-adamantyloxy)propyl]-N'-(3-chlorophenyl)urea

Cat. No.: B4309296
M. Wt: 362.9 g/mol
InChI Key: VPZBKUNWAPHCLV-UHFFFAOYSA-N
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Description

N-[3-(1-adamantyloxy)propyl]-N’-(3-chlorophenyl)urea is a synthetic organic compound characterized by the presence of an adamantane moiety linked to a urea group through a propyl chain, and a chlorophenyl group attached to the nitrogen atom of the urea

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-adamantyloxy)propyl]-N’-(3-chlorophenyl)urea typically involves the reaction of 1-adamantanol with 3-chlorophenyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which subsequently undergoes cyclization to form the desired urea derivative. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of N-[3-(1-adamantyloxy)propyl]-N’-(3-chlorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-adamantyloxy)propyl]-N’-(3-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products Formed

    Oxidation: Adamantanone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Azido or thiol-substituted phenyl derivatives.

Scientific Research Applications

N-[3-(1-adamantyloxy)propyl]-N’-(3-chlorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-(1-adamantyloxy)propyl]-N’-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The chlorophenyl group may interact with hydrophobic pockets in the target protein, leading to modulation of its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-adamantyloxy)propyl]-N’-(3-aminophenyl)urea
  • N-[3-(1-adamantyloxy)propyl]-N’-(4-methoxyphenyl)urea

Uniqueness

N-[3-(1-adamantyloxy)propyl]-N’-(3-chlorophenyl)urea is unique due to the presence of both the adamantane and chlorophenyl groups, which confer distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(1-adamantyloxy)propyl]-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O2/c21-17-3-1-4-18(10-17)23-19(24)22-5-2-6-25-20-11-14-7-15(12-20)9-16(8-14)13-20/h1,3-4,10,14-16H,2,5-9,11-13H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZBKUNWAPHCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCCNC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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